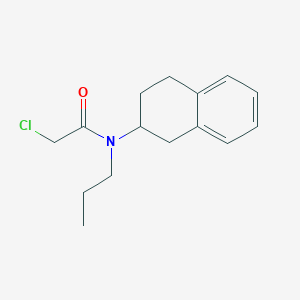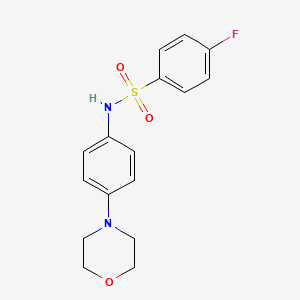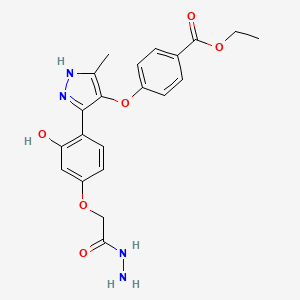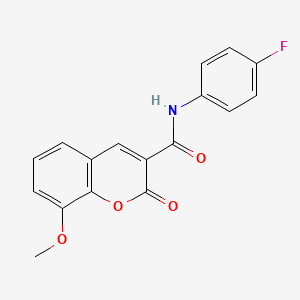![molecular formula C22H19N3S B2755248 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone CAS No. 478033-12-4](/img/structure/B2755248.png)
2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone” is a chemical compound with the molecular formula C22H19N3S . It appears to contain an indole core, which is a common structure in many natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole core, with additional functional groups attached. The presence of the sulfanyl group and the phenylhydrazone could significantly affect the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could make it more polar, while the indole core could contribute to its aromaticity .科学的研究の応用
Antibacterial Activity
Studies on azopyrazole derivatives, including phenylhydrazones, have shown that certain compounds exert moderate to potent antibacterial activity against pathogens like Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. This highlights the potential of phenylhydrazone derivatives in developing new antibacterial agents (Ergenç, Durgun, & Otük, 1992).
Catalytic Applications
Research on the ruthenium-catalyzed hydroarylation and one-pot twofold unsymmetrical C-H functionalization of arenes demonstrates the utility of phenyl sulfoximine (MPS) as a directing group. This method allows for the efficient synthesis of complex molecules, including dihydrobenzofurans and indolines, showcasing the versatility of these compounds in synthetic chemistry (Ghosh, Rit, Ramesh, & Sahoo, 2016).
Materials Science
The design and synthesis of copper metal–organic systems based on new flexible carboxylate ligands have led to the creation of metal–organic complexes with unique structures. These complexes have applications in materials science, particularly in the development of coordination polymers with potential use in catalysis, gas storage, and separation processes (Dai, He, Gao, Ye, Qiu, & Sun, 2009).
Enzyme Inhibition
Novel 1H-indole-2,3-dione 3-thiosemicarbazones with a 3-sulfamoylphenyl moiety have been identified as selective inhibitors of human carbonic anhydrases (hCAs), particularly hCA II. These findings are significant for the development of new therapeutic agents targeting hCAs, which are implicated in various diseases, including glaucoma and cancer (Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022).
Synthesis and Characterization
The synthesis and characterization of a novel class of cyclooxygenase inhibitors, 4-(aryloyl)phenyl methyl sulfones, highlight their potential in the development of new anti-inflammatory drugs. These compounds exhibit significant inhibition of COX-1 and COX-2 isoenzymes, suggesting their utility in treating inflammation-related conditions (Harrak, Casula, Basset, Rosell, Plescia, Raffa, Cusimano, Pouplana, & Pujol, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-phenyldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3S/c1-16-11-13-17(14-12-16)15-26-22-21(19-9-5-6-10-20(19)23-22)25-24-18-7-3-2-4-8-18/h2-14,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYANZARVAASDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2755167.png)

![N-(2-ethylphenyl)-2-[4-(4-methylpiperidino)-2-oxo-1(2H)-quinazolinyl]acetamide](/img/structure/B2755173.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)

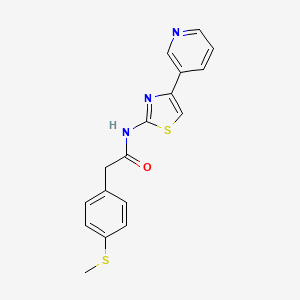
![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)
